molecular formula C10H9FN2O2 B1346339 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 6270-38-8

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1346339
CAS No.: 6270-38-8
M. Wt: 208.19 g/mol
InChI Key: HJCCCQPVRYYYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that contains an imidazolidine ring substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with methyl isocyanate to form an intermediate, which is then cyclized to produce the desired imidazolidine-2,4-dione. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazolidine compounds .

Scientific Research Applications

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific imidazolidine ring structure, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCCCQPVRYYYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-38-8, 428-22-8
Record name NSC35591
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the basic structure of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione and how does it form organized structures?

A1: this compound is a molecule consisting of a hydantoin ring (imidazolidine-2,4-dione) substituted at the 5-position with both a methyl group and a 4-fluorophenyl group []. The hydantoin ring itself is planar []. In the solid state, the molecules arrange themselves into one-dimensional chains linked by N—H⋯O hydrogen bonds. These hydrogen bonds form between the N-H groups of one molecule and the carbonyl oxygen atoms (C=O) of adjacent molecules []. Interestingly, only one of the two carbonyl groups participates in this hydrogen bonding, acting as a bifurcated acceptor, while the other carbonyl group doesn't participate [].

Q2: How do modifications to the basic structure of this compound affect its affinity for serotonin receptors?

A2: Research suggests that introducing a 3-(4-(diphenylmethyl)piperazin-1-yl)-2-hydroxypropyl) group to the nitrogen of the hydantoin ring can significantly increase the molecule's affinity for the serotonin 5-HT7 receptor []. Further modifications, such as replacing the diphenylmethyl group with other substituents or changing the position of the substituent on the arylpiperazine ring, can fine-tune the affinity and selectivity for different serotonin receptors, including 5-HT7R, 5-HT1AR, and D2R []. For instance, using a 5-methyl-5-naphthylhydantoin scaffold led to high affinity for 5-HT7R with good selectivity over 5-HT1AR and D2R []. Conversely, incorporating a (1-naphthyl)piperazine moiety resulted in potent dual activity on both 5-HT7R and 5-HT1AR [].

Q3: What are the potential applications of understanding the structure-activity relationship of this compound derivatives?

A3: By understanding how structural modifications influence the interactions of this compound derivatives with serotonin receptors, researchers can design and synthesize new compounds with improved pharmacological profiles []. This knowledge could lead to the development of novel therapeutic agents for various conditions potentially treatable by targeting specific serotonin receptors, such as anxiety, depression, and schizophrenia. Furthermore, these findings contribute to the broader field of medicinal chemistry by providing valuable insights into the structure-activity relationships of hydantoin-based compounds and their potential as pharmacologically active agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.